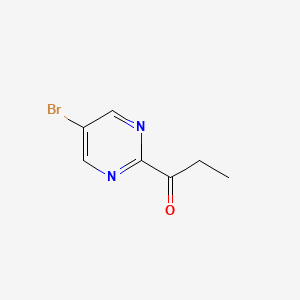

1-(5-Bromopyrimidin-2-yl)propan-1-one

Description

1-(5-Bromopyrimidin-2-yl)propan-1-one is a brominated pyrimidine derivative featuring a propan-1-one moiety attached to the pyrimidine ring at the 2-position. Its molecular formula is C₇H₇BrN₂O, with a molar mass of 231.05 g/mol (calculated). This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules due to the electron-withdrawing bromine atom, which enhances reactivity in cross-coupling reactions . Its structural uniqueness lies in the combination of a pyrimidine heterocycle and a ketone group, enabling diverse chemical modifications.

Properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-2-6(11)7-9-3-5(8)4-10-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADOUKMPZXRWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744486 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346808-91-0 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One common method includes the reaction of 5-bromopyrimidine with propanone under controlled conditions . Industrial production methods may involve large-scale bromination and subsequent reactions in specialized reactors to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromopyrimidin-2-yl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Bromopyrimidin-2-yl)propan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The bromine atom and the pyrimidine ring play crucial roles in its binding affinity and reactivity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .

Comparison with Similar Compounds

Structural Analogs in Pyrimidine Derivatives

Halogen-Substituted Pyrimidinyl Ketones

- 1-(5-Bromopyrimidin-2-yl)ethanone (CAS 1346808-91-0): Similarity Score: 0.63 . Key Difference: Replaces the propan-1-one group with an ethanone (acetyl) group. Applications: Used in Suzuki-Miyaura couplings for drug discovery .

- 1-(2-Chloropyrimidin-4-yl)ethanone (CAS 1189169-37-6): Similarity Score: 0.66 . Key Difference: Chlorine substituent at the pyrimidine 2-position instead of bromine at the 5-position. Chlorine’s lower atomic weight and weaker electron-withdrawing effect may reduce reactivity compared to bromine .

Substituted Aminopyrimidine Derivatives

1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine (CAS 1341690-53-6):

1-(5-Bromo-2-fluorophenyl)propan-1-one (CAS 864774-65-2):

Physicochemical and Reactivity Comparison

Key Observations :

Biological Activity

1-(5-Bromopyrimidin-2-yl)propan-1-one is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN2O. It consists of a brominated pyrimidine moiety linked to a propanone functional group. The presence of the bromine atom and the carbonyl group in the structure suggests potential interactions with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antitumor Properties : The brominated pyrimidine component may enhance the compound's antitumor activity by interacting with specific cellular pathways involved in cancer proliferation .

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis .

Antimicrobial Studies

A study investigating the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Salmonella enterica | 8 |

These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus .

Antitumor Activity

In vitro studies on cancer cell lines revealed that this compound inhibits cell proliferation. The compound was tested on various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A431 (Vulvar Carcinoma) | 12 |

| MCF7 (Breast Cancer) | 15 |

These findings highlight the compound's potential for further development in cancer therapeutics .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other brominated pyrimidine compounds, such as:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Bromo-2-(piperidin-1-yl)pyrimidine | Pyrimidine core with piperidine substitution | Antimicrobial, Antitumor |

| 3-Bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-pyrazole | Brominated pyrimidine with pyrazole ring | Antitumor |

These comparisons illustrate the distinct pharmacological profile of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.